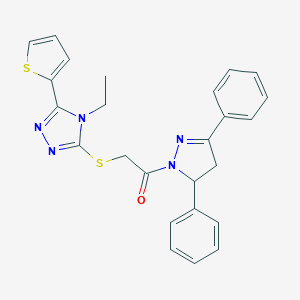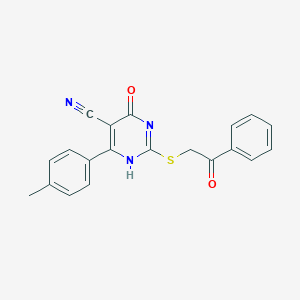![molecular formula C14H14N6O B292196 (3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292196.png)
(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidinone derivative and has been synthesized using various methods. The synthesis of this compound has been optimized to produce high yields and purity.
Wirkmechanismus
The mechanism of action of (3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have anti-bacterial and anti-fungal properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one in lab experiments include its potential therapeutic applications and its anti-bacterial and anti-fungal properties. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for (3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity. Furthermore, the potential use of this compound as a new antibiotic should be explored.
Synthesemethoden
The synthesis of (3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one has been achieved using various methods. One such method involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxaldehyde with 4-methylphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid to yield (3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one. This method has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one has shown potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have anti-bacterial and anti-fungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C14H14N6O |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N6O/c1-8-3-5-10(6-4-8)17-18-12-13(15)19-20-11(21)7-9(2)16-14(12)20/h3-7,17H,1-2H3,(H2,15,19)/b18-12- |
InChI-Schlüssel |
GWWRCDRDXCZQFP-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/N=C\2/C(=NN3C2=NC(=CC3=O)C)N |
SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C)N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)
![Ethyl 7-anilino-1-(4-ethoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292117.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)
![2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B292120.png)
![2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292121.png)

![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)
![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292124.png)
![1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292125.png)
![1H-benzimidazol-2-yl 2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292126.png)
![2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292129.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)